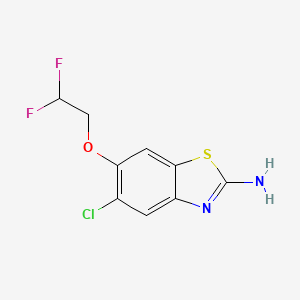

5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine

Description

5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine is a fluorinated benzothiazole derivative characterized by a chloro substituent at position 5, a 2,2-difluoroethoxy group at position 6, and an amine group at position 2 of the benzothiazole scaffold. While specific pharmacological data are unavailable in the provided evidence, its structural features suggest relevance in drug discovery, especially for targets requiring sulfur-containing heterocycles.

Properties

IUPAC Name |

5-chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2N2OS/c10-4-1-5-7(16-9(13)14-5)2-6(4)15-3-8(11)12/h1-2,8H,3H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORVNPFBMUZPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)OCC(F)F)SC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

Introduction of the Chloro Group: Chlorination of the benzothiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Attachment of the Difluoroethoxy Group: The difluoroethoxy group can be introduced through nucleophilic substitution reactions using 2,2-difluoroethanol and a suitable leaving group.

Industrial Production Methods

Industrial production of 5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with receptors to modulate signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Implications

Substituent Effects: Chloro vs. methoxy/nitro: Chloro’s electron-withdrawing nature may enhance electrophilic reactivity, while methoxy/nitro groups modulate electronic properties for targeted interactions . Fluorinated alkoxy groups (e.g., 2,2-difluoroethoxy) improve metabolic stability and membrane permeability compared to non-fluorinated analogues .

Heterocycle Impact :

- Benzothiazole (sulfur) vs. benzoxazole (oxygen): Sulfur’s polarizability and larger atomic size may facilitate stronger binding to biological targets, whereas oxygen’s electronegativity could reduce π-system delocalization .

Positional Isomerism :

Notes and Limitations

- Commercial Availability : Several analogues, including the target compound, are discontinued, limiting experimental access .

- Data Gaps : Direct comparative pharmacological or kinetic studies are absent in the provided evidence; inferences are based on structural chemistry principles.

- Synthetic Feasibility : Fluorinated compounds often require specialized reagents (e.g., La(OTf)₃ for alkoxy group introduction), as seen in related syntheses .

Biological Activity

5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, characterized by its unique chloro and difluoroethoxy substituents. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine is with a molecular weight of 264.67 g/mol. The compound features a benzothiazole core with distinct functional groups that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the chloro and difluoroethoxy groups enhances its binding affinity and selectivity towards targets involved in various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as α-amylase, which is crucial in carbohydrate metabolism. In vitro studies indicate significant inhibition rates compared to standard drugs like acarbose .

- Receptor Modulation : It may also modulate signaling pathways by interacting with specific receptors, although detailed receptor targets are still under investigation.

Biological Activity Studies

Recent studies have investigated the biological efficacy of 5-Chloro-6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine in various contexts.

Table 1: Inhibition Potency against α-Amylase

| Concentration (μg/mL) | Inhibition (%) | Control (Acarbose) (%) |

|---|---|---|

| 50 | 87.5 ± 0.74 | 77.96 ± 2.06 |

| 25 | 82.27 ± 1.85 | 71.17 ± 0.60 |

| 12.5 | 79.94 ± 1.88 | 67.24 ± 1.16 |

This data demonstrates that the compound exhibits a higher inhibition percentage than the control at all tested concentrations, indicating its potential as an antidiabetic agent.

Case Studies

A notable study focused on the synthesis and evaluation of benzothiazole derivatives, including our compound of interest. The researchers utilized molecular docking techniques to predict binding affinities and interactions with α-amylase structures (PDB IDs: 7TAA and 3BAJ), providing insights into the structural features contributing to its inhibitory effects .

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to correlate the chemical structure with biological activity. The best QSAR model achieved an validation score of 0.8701, suggesting a strong predictive capability regarding how structural modifications can enhance or diminish biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.